Aminopterin N-hydroxysuccinimide ester

Catalog No.
S518626
CAS No.
98457-88-6
M.F
C23H25N9O7
M. Wt
551.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopterin N-hydroxysuccinimide ester

CAS Number

98457-88-6

Product Name

Aminopterin N-hydroxysuccinimide ester

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid

Molecular Formula

C23H25N9O7

Molecular Weight

551.5 g/mol

InChI

InChI=1S/C24H25N9O7/c1-32(11-13-10-27-21-19(28-13)20(25)30-24(26)31-21)14-4-2-12(3-5-14)22(37)29-15(23(38)39)6-9-18(36)40-33-16(34)7-8-17(33)35/h2-5,10,15H,6-9,11H2,1H3,(H,29,37)(H,38,39)(H4,25,26,27,30,31)/t15-/m0/s1

InChI Key

ZIYZJZWTJLCPDD-MERQFXBCSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Aminopterin N-hydroxysuccinimide ester; Nhs-aminopterin; Nhs-aminopterin; N-Hydroxysuccinimide aminopterin;

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)ON4C(=O)CCC4=O)C(=O)O

Description

The exact mass of the compound Aminopterin N-hydroxysuccinimide ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminopterin N-hydroxysuccinimide ester is a chemical compound with the formula C24_{24}H25_{25}N9_9O7_7 and a CAS number of 98457-88-6. It is derived from aminopterin, an antineoplastic agent known for its immunosuppressive properties, often utilized in chemotherapy and as a therapeutic agent in various medical conditions. The compound features a N-hydroxysuccinimide ester group, which enhances its reactivity with primary amines, making it useful for conjugation reactions in biochemical applications .

, primarily involving the formation of stable amide bonds through its reactive N-hydroxysuccinimide moiety. In physiological conditions (pH 7.2 to 9), this ester can react with primary amines to yield stable conjugates, releasing N-hydroxysuccinimide as a byproduct . The hydrolysis of the NHS ester competes with the amine reaction; thus, reaction conditions must be optimized to minimize hydrolysis and maximize conjugation efficiency .

Aminopterin N-hydroxysuccinimide ester exhibits significant biological activity as an antineoplastic agent. Its mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced folate levels and ultimately results in cytotoxicity against rapidly dividing cells, making it effective in cancer treatment . Additionally, its immunosuppressive properties render it useful in managing autoimmune diseases and preventing transplant rejection .

The synthesis of aminopterin N-hydroxysuccinimide ester typically involves the activation of aminopterin with N-hydroxysuccinimide in the presence of a coupling agent such as carbodiimide. The general procedure can be outlined as follows:

  • Activation: Dissolve aminopterin in a suitable solvent (e.g., dimethylformamide).
  • Coupling Agent Addition: Add a carbodiimide (e.g., EDC or DCC) to activate the carboxyl group.
  • N-Hydroxysuccinimide Addition: Introduce N-hydroxysuccinimide to form the NHS ester.
  • Purification: Purify the product through chromatography techniques to isolate aminopterin N-hydroxysuccinimide ester.

This method ensures high yields and purity, making it suitable for laboratory and industrial applications .

Aminopterin N-hydroxysuccinimide ester has several applications in both research and clinical settings:

  • Bioconjugation: It is widely used for labeling proteins and peptides due to its ability to form stable conjugates with primary amines.
  • Drug Development: As an antineoplastic agent, it is explored for use in cancer therapies and as part of combination treatments.
  • Immunosuppressive Therapy: It is used in protocols for organ transplantation and autoimmune disease management .

Studies on aminopterin N-hydroxysuccinimide ester have focused on its interactions with various biological molecules. For instance, its ability to inhibit dihydrofolate reductase has been extensively documented, demonstrating its potential efficacy against cancer cells. Additionally, interaction studies reveal that it can affect cellular pathways related to immune response modulation, further supporting its use as an immunosuppressant .

Several compounds share structural or functional similarities with aminopterin N-hydroxysuccinimide ester. Below are some notable examples:

Compound NameStructure TypeUnique Features
MethotrexateAntifolateSimilar mechanism of action; used extensively in cancer therapy.
PemetrexedAntifolateMore selective for tumor cells; used for non-small cell lung cancer treatment.
TrimethoprimAntibacterialInhibits bacterial dihydrofolate reductase; structurally related but primarily used in infections.
SulfamethoxazoleAntibacterialCombines with trimethoprim for synergistic effects; inhibits folate synthesis in bacteria.

Aminopterin N-hydroxysuccinimide ester is unique due to its specific reactivity profile as an NHS ester combined with potent antineoplastic activity, distinguishing it from other antifolates that may not possess similar reactivity or therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

98457-88-6

Wikipedia

Aminopterin N-hydroxysuccinimide ester

Dates

Modify: 2024-02-18
1: Chiao JH, Roy K, Tolner B, Yang CH, Sirotnak FM. RFC-1 gene expression regulates folate absorption in mouse small intestine. J Biol Chem. 1997 Apr 25;272(17):11165-70. PubMed PMID: 9111015.
2: Yang CH, Sirotnak FM, Mines LS. Further studies on a novel class of genetic variants of the L1210 cell with increased folate analogue transport inward. Transport properties of a new variant, evidence for increased levels of a specific transport protein, and its partial characterization following affinity labeling. J Biol Chem. 1988 Jul 15;263(20):9703-9. PubMed PMID: 2838477.

Explore Compound Types